molecular formula C9H14N2 B8148925 N1-ethyl-3-methylbenzene-1,2-diamine

N1-ethyl-3-methylbenzene-1,2-diamine

Cat. No.: B8148925
M. Wt: 150.22 g/mol
InChI Key: LCERWYOMCMCQFF-UHFFFAOYSA-N
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Description

N1-ethyl-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring, along with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-3-methylbenzene-1,2-diamine typically involves the alkylation of 3-methylbenzene-1,2-diamine. One common method is the reaction of 3-methylbenzene-1,2-diamine with ethyl halides (such as ethyl chloride or ethyl bromide) in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrazines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N1-ethyl-3-methylbenzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N1-ethyl-3-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzene-1,2-diamine: A similar compound with a methyl group instead of an ethyl group.

    N-ethylbenzene-1,2-diamine: A compound with an ethyl group but lacking the methyl substituent.

    N,N-dimethylbenzene-1,2-diamine: A compound with two methyl groups attached to the nitrogen atoms.

Uniqueness

N1-ethyl-3-methylbenzene-1,2-diamine is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-N-ethyl-3-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCERWYOMCMCQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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